Isonicotinimidamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18379. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

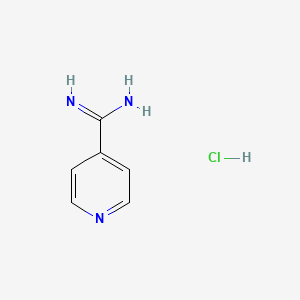

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONKMFGAXKCLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-27-3, 42518-06-9 | |

| Record name | 6345-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [amino(pyridin-4-yl)methylidene]azanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine-4-amidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isonicotinimidamide Hydrochloride

Development of Preparative Routes

Multi-Step Organic Synthesis via Condensation Reactions of Isonicotinic Acid Derivatives and Amidine Precursors

A logical, albeit multi-step, approach to isonicotinimidamide hydrochloride begins with isonicotinic acid. This route typically involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an amide or a nitrile, before the final formation of the amidine. One common pathway proceeds as follows:

Amidation: Isonicotinic acid is first converted to isonicotinamide (B137802). This can be achieved through various standard amidation procedures, such as reaction with ammonia (B1221849) or a protected ammonia equivalent in the presence of a coupling agent, or by converting the acid to an acid chloride followed by treatment with ammonia.

Dehydration to Nitrile: The resulting isonicotinamide is then dehydrated to form isonicotinonitrile (4-cyanopyridine). Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

Amidine Formation: The isonicotinonitrile is then converted to this compound, typically via the Pinner reaction, which is discussed in more detail in the following section.

Synthesis from Isonicotinonitrile through Imidate Formation

A more direct and widely utilized method for the preparation of this compound is the Pinner reaction, starting from isonicotinonitrile. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt, also known as a Pinner salt. This salt is then subsequently converted to the amidine.

The general steps are:

Imidate Hydrochloride Formation: Isonicotinonitrile is treated with an anhydrous alcohol (commonly ethanol (B145695) or methanol) in the presence of dry hydrogen chloride gas. This reaction leads to the formation of the corresponding alkyl isonicotinimidate hydrochloride salt. The reaction is typically carried out at low temperatures to prevent the formation of byproducts.

Ammonolysis: The isolated imidate hydrochloride salt is then reacted with ammonia (or an amine) to displace the alkoxy group and form the desired this compound. This step is usually performed in a suitable solvent, such as a cold alcoholic solution saturated with ammonia.

This method is often preferred due to its efficiency and the relatively high yields that can be achieved.

Exploration of Stepwise Addition Strategies in Complex Cyclizations

While less common for the direct synthesis of this compound itself, stepwise addition strategies in complex cyclizations represent an area of synthetic exploration where the isonicotinimidamide moiety could be incorporated into larger, more complex heterocyclic systems. For instance, pyridinium (B92312) 1,4-zwitterions have been utilized in formal (4+1) cyclization reactions. In principle, a molecule containing an isonicotinimidamide functional group could be designed to participate in such cycloaddition reactions, leading to novel fused heterocyclic structures.

Another area of exploration is the use of substituted pyridines in multi-component reactions. For example, the three-component reaction of alkoxyallenes, nitriles, and carboxylic acids can lead to the formation of pyridin-4-ols. While not directly yielding an amidine, this demonstrates the potential for constructing the pyridine (B92270) ring system with functionality that could later be converted to an amidine. Research in this area focuses on developing new synthetic methods for creating complex molecular architectures based on the pyridine scaffold.

Optimization of Reaction Parameters

To maximize the efficiency of the synthesis of this compound, particularly via the Pinner reaction, the optimization of various reaction parameters is crucial.

Influence of Temperature, Solvent Systems, and pH

The conditions under which the synthesis is performed can have a significant impact on the yield and purity of the final product.

| Parameter | Influence on the Reaction |

| Temperature | Lower temperatures are generally favored, especially during the formation of the Pinner salt, to minimize the formation of byproducts such as amides and esters. |

| Solvent Systems | Anhydrous conditions are critical. The choice of alcohol (e.g., methanol, ethanol) can affect the rate of imidate formation. Improved procedures have utilized solvents like cyclopentyl methyl ether (CPME) to facilitate product isolation. |

| pH | The reaction is acid-catalyzed, and the use of dry hydrogen chloride is standard. After the formation of the imidate, the pH is adjusted with a base (e.g., ammonia) for the subsequent ammonolysis step. |

This table provides a general overview of the influence of key parameters on the synthesis of this compound.

Screening and Evaluation of Catalysts and Bases

The choice of catalyst and base is critical for the efficiency of the synthetic route.

| Reagent Type | Examples and Role in Synthesis |

| Catalysts | For the Pinner reaction, strong acid catalysts like anhydrous hydrogen chloride are essential for the protonation of the nitrile. Lewis acids have also been explored to promote Pinner-type reactions. |

| Bases | In the ammonolysis step, a variety of bases can be used to neutralize the hydrochloride salt and facilitate the nucleophilic attack of ammonia. Ammonia itself often serves as both the nucleophile and the base. Other non-nucleophilic bases could be employed to control the pH during the reaction. |

This table summarizes the roles of catalysts and bases in the synthesis of this compound.

Reaction Progress Monitoring and Yield Enhancement Strategies

Reaction Progress Monitoring:

To ensure the successful synthesis of this compound, meticulous monitoring of the reaction progress is essential. Several analytical techniques can be employed for this purpose:

Thin-Layer Chromatography (TLC): TLC is a straightforward and rapid method to qualitatively track the consumption of the starting material (4-cyanopyridine) and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting material as a reference, the progress of the reaction can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. A suitable HPLC method can separate and quantify the starting nitrile, the intermediate Pinner salt, and the final amidine product. This allows for precise determination of reaction completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the proton signals corresponding to the starting material and the appearance of new signals characteristic of the product's protons.

Yield Enhancement Strategies:

Maximizing the yield of this compound hinges on optimizing the reaction conditions:

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. The presence of water can lead to the hydrolysis of the intermediate imidate to form an ester, thus reducing the yield of the desired amidine. Therefore, using anhydrous solvents and reagents is critical.

Temperature Control: The formation of the Pinner salt is typically carried out at low temperatures (e.g., 0 °C) to ensure its stability. Careful control of the temperature throughout the reaction can minimize the formation of side products.

Stoichiometry of Reagents: The molar ratios of the reactants, particularly the alcohol and hydrogen chloride, should be carefully controlled to drive the reaction towards the formation of the Pinner salt. An excess of the alcohol is often used.

Purification Techniques and Purity Assessment for Research Applications

Purification Techniques:

The crude this compound obtained from the synthesis typically contains unreacted starting materials, intermediates, and side products. Purification is therefore a crucial step to obtain a compound of high purity suitable for research applications.

Recrystallization: This is the most common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures. For hydrochloride salts, a mixture of solvents, such as an alcohol (e.g., ethanol) and an ether (e.g., diethyl ether), can be effective. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals.

Washing: The crude product can be washed with a suitable solvent in which the desired compound is insoluble, but the impurities are soluble. This can help to remove some of the more soluble impurities before recrystallization.

Activated Charcoal Treatment: If colored impurities are present, the hot solution during recrystallization can be treated with activated charcoal to adsorb these impurities before filtration.

Purity Assessment:

To confirm the purity of the synthesized this compound, several analytical methods are employed:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound and for detecting and quantifying any impurities. A reversed-phase HPLC method using a C18 column with a buffered mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer) and UV detection would be suitable for analyzing this compound. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the compound and for assessing its purity. The presence of any impurity signals in the NMR spectrum would indicate a lower purity level.

Melting Point Determination: A pure crystalline solid has a sharp and defined melting point range. A broad melting point range is often an indication of the presence of impurities.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. The experimental values should closely match the calculated theoretical values for the pure compound.

Structural Elucidation and Advanced Characterization of Isonicotinimidamide Hydrochloride

Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Verification and Proton/Carbon Environment Assignment

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. A ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the imidamide group. The chemical shifts and coupling constants of these signals would provide information about their electronic environment and connectivity. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments.

Table 1: Predicted NMR Data for Isonicotinimidamide Hydrochloride (Hypothetical)

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons on the pyridine ring and protons of the C(=NH)NH₂ group. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine ring and the imidamide carbon. |

| DEPT-135 | Would distinguish between CH and CH₂ groups (if any) and quaternary carbons. |

| COSY | Would show correlations between coupled protons, helping to assign protons on the pyridine ring. |

| HSQC | Would correlate proton signals to their directly attached carbon atoms. |

Note: This table is hypothetical and for illustrative purposes only, as no experimental NMR data for this compound has been found in the searched resources.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H and C=N bonds of the imidamide group, as well as vibrations from the pyridine ring.

Table 2: Expected FT-IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|---|

| N-H | 3400-3200 | Stretching (imidamide) |

| C=N | 1690-1640 | Stretching (imidamide) |

| C=C, C=N | 1600-1450 | Stretching (pyridine ring) |

Note: This table is hypothetical and based on typical ranges for these functional groups, as no specific FT-IR spectrum for this compound is available.

Mass Spectrometry (MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Validation and Fragmentation Pattern Analysis

Mass spectrometry techniques are used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. ESI-MS would be a suitable method for the analysis of the polar and charged this compound. The mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺. Fragmentation analysis could reveal the loss of ammonia (B1221849) or other small fragments from the parent molecule.

Table 3: Predicted Mass Spectrometry Data for this compound (Hypothetical)

| Technique | Expected m/z Value | Interpretation |

|---|---|---|

| ESI-MS | ~158.0 | [M+H]⁺ (protonated molecule) |

Note: This table is hypothetical, as no experimental mass spectrometry data for this compound has been located.

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Hydrogen-Bonded Crystalline Networks and Intermolecular Interactions

In the solid state, molecules of this compound would be expected to form an extended network of intermolecular interactions, primarily through hydrogen bonding. The N-H groups of the imidamide moiety are strong hydrogen bond donors, while the nitrogen atom of the pyridine ring and the imine nitrogen are potential hydrogen bond acceptors. The chloride counter-ion would also participate in hydrogen bonding. A detailed analysis of these interactions would be possible following a successful single-crystal X-ray diffraction study.

Polymorphism and Solid-State Characteristics Studies of this compound

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence the material's stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a key aspect of solid-state characterization. Different polymorphs of a compound can exhibit distinct physical and chemical properties.

A thorough review of available scientific literature indicates that comprehensive studies specifically investigating the polymorphism of this compound have not been extensively reported. While the compound, also identified as Pyridine-4-carboximidamide hydrochloride, is available from various chemical suppliers, detailed crystallographic data and studies on the existence of different polymorphic forms are not publicly documented.

Despite the absence of specific polymorphism studies, some fundamental solid-state and chemical properties have been reported. These are summarized in the table below.

Table 1: Reported Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | |

| Synonyms | Pyridine-4-carboximidamide hydrochloride, 4-Amidinopyridine hydrochloride | chemicalbook.comalfa-chemistry.com |

| CAS Number | 6345-27-3 | chemicalbook.comalfa-chemistry.comsigmaaldrich.com |

| Molecular Formula | C₆H₈ClN₃ | thermofisher.com |

| Molecular Weight | 157.60 g/mol | |

| Appearance | White to off-white or beige solid | chemicalbook.comfishersci.com |

| Melting Point | 240-242 °C or 263-265 °C | chemicalbook.comfishersci.com |

| Sensitivity | Hygroscopic | chemicalbook.comchemicalbook.com |

Note: The discrepancy in the reported melting point may suggest the possibility of different solid forms or variations in experimental conditions.

Prospective Advanced Characterization

Were studies on the solid-state characteristics of this compound to be undertaken, they would typically involve several advanced analytical techniques:

Powder X-ray Diffraction (PXRD): This is a primary technique for identifying different polymorphic forms, as each crystalline structure produces a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the compound. It can also detect solid-solid phase transitions between polymorphs. A reported melting point range of 240-242°C is noted. chemicalbook.com

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature, which is useful for identifying the presence of solvates (pseudopolymorphs) by detecting weight loss corresponding to the evaporation of solvent molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can differentiate polymorphs by identifying variations in the vibrational modes of the molecules, which are sensitive to the crystalline environment.

Single-Crystal X-ray Diffraction: This powerful method would allow for the definitive determination of the crystal structure of a specific polymorph, providing precise information on bond lengths, angles, and intermolecular interactions.

The investigation into the potential polymorphism of this compound is a crucial area for future research. The identification and characterization of different solid forms are fundamental for ensuring the quality, consistency, and efficacy of any product containing this compound.

Chemical Reactivity and Transformation Studies Involving Isonicotinimidamide Hydrochloride

Role as a Building Block in Heterocyclic Synthesis

The inherent reactivity of the amidine functional group makes isonicotinimidamide hydrochloride a valuable synthon for constructing nitrogen-containing heterocycles. This is particularly evident in the synthesis of pyrimidines and related systems where the N-C-N fragment of the amidine is incorporated into the final ring structure.

The synthesis of the pyrimidine (B1678525) core is a cornerstone of medicinal chemistry, and amidines are classical precursors for this purpose. This compound provides a direct route to 2-(pyridin-4-yl) substituted pyrimidines, a motif of interest in various research areas. The Pinner synthesis, a well-established method, involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.comresearchgate.net

One of the most fundamental approaches to pyrimidine synthesis involves the reaction of an amidine with malondialdehyde or its precursors. nih.govdovepress.com 1,1,3,3-Tetramethoxypropane (B13500) is a stable, commercially available acetal (B89532) that serves as a synthetic equivalent of the often unstable malondialdehyde. nih.govfrontiersin.orgrsc.org Upon acid hydrolysis, it generates malondialdehyde in situ. frontiersin.orgrsc.org

The reaction of this compound with 1,1,3,3-tetramethoxypropane under acidic conditions is a direct application of the Pinner pyrimidine synthesis. mdpi.comresearchgate.net The process involves the initial formation of malondialdehyde, which then undergoes a double condensation with the amidine. The two nucleophilic nitrogen atoms of the isonicotinimidamide attack the two electrophilic carbonyl carbons of the dialdehyde, leading to a cyclization and subsequent dehydration to form the aromatic pyrimidine ring. This reaction provides a straightforward entry to 2-(pyridin-4-yl)pyrimidine.

Table 1: Synthesis of 2-(Pyridin-4-yl)pyrimidine via Pinner Condensation

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | 1,1,3,3-Tetramethoxypropane | Acidic (e.g., HCl) | 2-(Pyridin-4-yl)pyrimidine |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as versatile three-carbon synthons for pyrimidine synthesis. The reaction with amidines, such as this compound, typically proceeds through a tandem sequence involving a Michael addition followed by a cyclization/condensation step. mdpi.commdpi.com

In this sequence, one of the nitrogen atoms of the isonicotinimidamide acts as a Michael donor, adding to the β-carbon of the chalcone's conjugated system. dovepress.comnih.gov This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon. The resulting dihydropyrimidine (B8664642) intermediate subsequently undergoes oxidation or elimination of water to yield the stable, aromatic 2,4,6-trisubstituted pyrimidine. This method allows for the introduction of significant diversity into the pyrimidine core based on the substitution pattern of the starting chalcone.

Table 2: Representative Synthesis of Pyrimidines from this compound and Chalcones

| Chalcone (Ar¹-CO-CH=CH-Ar²) | Resulting Pyrimidine Product |

| 1,3-Diphenyl-2-propen-1-one | 2-(Pyridin-4-yl)-4,6-diphenylpyrimidine |

| 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 4-(4-Methoxyphenyl)-2-(pyridin-4-yl)-6-phenylpyrimidine |

| 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | 4-(4-Chlorophenyl)-2-(pyridin-4-yl)-6-phenylpyrimidine |

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic compounds is a key strategy in medicinal chemistry to enhance metabolic stability and biological activity. nih.gov this compound has been successfully utilized in the synthesis of trifluoromethyl-containing pyrimidinones. nih.govnih.gov

Specifically, the condensation reaction between this compound and a β-ketoester bearing a trifluoromethyl group, such as ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate, yields the corresponding pyrimidinone derivative. nih.govnih.gov The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) at elevated temperatures, with a base such as sodium carbonate added to neutralize the hydrochloride salt and facilitate the condensation. nih.govnih.gov This cyclocondensation provides an efficient route to novel pyrimidinone compounds for biological screening. nih.govnih.gov

Table 3: Synthesis of 5-Methyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product | Reference |

| This compound | Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | Sodium Carbonate (Na₂CO₃) | Ethanol (EtOH) | 80°C, 18 h | 5-Methyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | nih.govnih.gov |

Oxadiazole rings are important five-membered heterocycles found in many pharmacologically active compounds. mdpi.commdpi.com There are two common isomers, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole. A review of the scientific literature indicates that the primary synthetic pathways to oxadiazoles (B1248032) bearing a pyridin-4-yl substituent start from isonicotinic acid hydrazide (also known as isoniazid), rather than this compound. nih.gov

For instance, 2-(pyridin-4-yl)-1,3,4-oxadiazole derivatives are commonly synthesized by reacting isonicotinic hydrazide with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov Another established method involves the reaction of the hydrazide with carbon disulfide in a basic medium to form a thione intermediate, which can be further functionalized. Similarly, the synthesis of 3-(pyridin-4-yl)-1,2,4-oxadiazoles generally proceeds from an amidoxime (B1450833) precursor, not an amidine. nih.govresearchgate.net

Based on available research, there is no widely documented direct conversion of this compound to an oxadiazole-linked system. The syntheses of such systems predominantly rely on different starting materials derived from isonicotinic acid.

Tandem reactions, also known as domino or cascade reactions, are processes where multiple bond-forming events occur in a single pot without isolating intermediates, enhancing synthetic efficiency. nih.govnih.gov The syntheses of pyrimidines from chalcones (Michael addition followed by cyclization) described previously are examples of such processes.

Beyond these fundamental transformations, the participation of this compound in more complex tandem or multicomponent reactions (MCRs) is not extensively reported in the literature. dovepress.commdpi.commdpi.com MCRs, which involve the combination of three or more starting materials in a single operation, are powerful tools for building molecular complexity. dovepress.com While isocyanide-based MCRs are well-known for producing a variety of heterocycles, and copper-catalyzed tandem reactions are used for N-arylation and amidation sequences, specific applications of this compound as a component in these more advanced, named tandem cyclizations to create other heterocyclic cores remain a specialized area of research. mdpi.comnih.gov

Synthesis of Pyrimidine Derivatives

Derivatization and Functionalization Strategies

The derivatization of this compound primarily revolves around the nucleophilic character of the amidine nitrogen atoms. These strategies are crucial for modifying the compound's properties and for its incorporation into larger molecular frameworks.

The synthesis of N′-substituted isonicotinimidamides is a key functionalization strategy. The unsubstituted amidine nitrogen atoms can react with a variety of electrophiles to yield N'-alkyl, N'-aryl, N'-acyl, and N'-sulfonyl derivatives. While specific studies on this compound are limited, the general reactivity of amidines provides a strong indication of the expected transformations. researchgate.netresearchgate.net

N'-Alkylation and N'-Arylation:

N'-alkylation can be achieved by reacting isonicotinimidamide with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amidine nitrogen attacks the electrophilic carbon of the alkyl halide. Similarly, N'-arylation can be accomplished through reactions with activated aryl halides or via cross-coupling methodologies. For instance, copper-catalyzed nucleophilic addition of amines to nitriles is a common method for synthesizing N-substituted amidines and could be adapted for the N'-arylation of isonicotinimidamide. sciforum.net

N'-Acylation and N'-Sulfonylation:

The reaction of isonicotinimidamide with acylating agents such as acid chlorides or anhydrides leads to the formation of N'-acylisonicotinimidamides. This reaction is a nucleophilic acyl substitution where the amidine nitrogen acts as the nucleophile. arkat-usa.org Similarly, N'-sulfonyl derivatives can be prepared by reacting the amidine with sulfonyl chlorides. researchgate.net The synthesis of N-sulfonyl amidines has been achieved through various methods, including a copper-catalyzed three-component reaction of an alkyne, a secondary amine, and a sulfonamide, which proceeds via an ynamine intermediate. organic-chemistry.org

A general representation of these derivatization reactions is shown below:

The following table summarizes representative examples of N'-substitution reactions on amidine cores, which are analogous to the expected reactivity of isonicotinimidamide.

| Electrophile | Amidine Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Benzonitrile | n-Hexylamine | N-Hexylbenzamidine | CuCl, Cs₂CO₃, 2,2'-bipyridine, TFE, 100 °C | 85 | sciforum.net |

| 3-Pyridinecarbonitrile | Cyclohexylamine | N-Cyclohexylnicotinamidine | CuCl, Cs₂CO₃, 2,2'-bipyridine, TFE, 100 °C | 78 | sciforum.net |

| Phenylacetylene | Pyrrolidine, p-Toluenesulfonamide | N-(p-Tolylsulfonyl)-N',N'-diethylphenylacetamidine | Cu(OTf)₂, DCE, 80 °C | 92 | organic-chemistry.org |

| Nitroalkene, Dibromo amide, Amine | Various | N-Acyl amidines | Metal-free, multicomponent reaction | Good | organic-chemistry.org |

Mechanistic Investigations of Chemical Transformations

The mechanistic understanding of reactions involving this compound is largely extrapolated from studies on the broader class of amidines. The key mechanistic pathways involve the nucleophilic character of the amidine nitrogen atoms and the potential for cyclization reactions.

In reactions with electrophiles, the initial step is typically the nucleophilic attack of one of the amidine nitrogens on the electrophilic center. For instance, in acylation reactions, this leads to a tetrahedral intermediate which then collapses to form the N-acylated product. arkat-usa.org

In the context of heterocycle synthesis, amidines act as binucleophiles. For example, in the synthesis of pyrimidines, the amidine can react with a 1,3-dielectrophile. The reaction likely proceeds through a stepwise condensation-cyclization mechanism. One nitrogen atom of the amidine initially attacks an electrophilic center, followed by an intramolecular cyclization involving the second nitrogen atom to form the heterocyclic ring. researchgate.netresearchgate.net

Titanium-mediated reactions between primary amines and secondary carboxamides to form amidines have been studied mechanistically. These studies suggest the involvement of metal-amidate complexes as key intermediates. acs.org While not directly involving isonicotinimidamide, these findings provide insight into potential metal-catalyzed transformations.

Exploration of Reaction Scope and Limitations in Organic Synthesis

The utility of this compound in organic synthesis lies in its ability to serve as a precursor for a variety of heterocyclic compounds and functionalized molecules.

Scope:

Heterocycle Synthesis: Isonicotinimidamide is a valuable precursor for the synthesis of various nitrogen-containing heterocycles such as pyrimidines, triazoles, and imidazoles. researchgate.netsciforum.net Its bifunctional nature allows it to react with a range of dielectrophiles to construct these ring systems.

Multicomponent Reactions: Amidines are known to participate in multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. organic-chemistry.org Isonicotinimidamide could potentially be employed in such reactions to generate diverse molecular scaffolds.

Medicinal Chemistry: The amidine moiety is a recognized pharmacophore in drug discovery. sciforum.net Derivatization of isonicotinimidamide allows for the synthesis of compound libraries for biological screening.

Limitations:

Substrate Sensitivity: The reactivity of the amidine group can be a limitation when other sensitive functional groups are present in the reaction partners. Careful selection of reaction conditions is often necessary to avoid undesired side reactions.

Regioselectivity: In N'-substitution reactions of unsubstituted amidines, the formation of mixtures of N'- and N''-substituted products is possible, which can complicate purification.

Stability: Amidines can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can limit their utility in certain reaction media. The hydrochloride salt form of isonicotinimidamide provides increased stability for storage and handling.

The following table provides examples of the scope of amidine reactions in the synthesis of heterocyclic compounds.

| Amidine | Co-reactant | Heterocyclic Product | Reaction Conditions | Yield (%) | Reference |

| Various amidines | Malononitrile dimer | 6-Aminopyrimidines | Piperidine, DMF | - | researchgate.net |

| Various amidines | 1,1-Dibromoalkenes | Polysubstituted haloimidazoles | Cu-catalyzed cycloamination | Moderate to good | researchgate.net |

| N-Uracil amidines | Methylarenes | Pyrimidouracils | PhI(OAc)₂-mediated oxidative coupling | Good | sciforum.net |

Applications in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of Isonicotinimidamide Hydrochloride Derivatives

Consistent with the lack of data in the previous sections, no structure-activity relationship (SAR) studies for this compound derivatives are available in the reviewed literature. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. Such studies have been performed for various other classes of compounds, including isatin (B1672199) derivatives as monoamine oxidase inhibitors nih.gov and imidazothiazole derivatives as IDO1 inhibitors, but not for the compound . nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Data Interpretation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.govarxiv.org This method is used to determine the ground-state electronic structure, providing information about molecular orbital energies, charge distributions, and geometric parameters like bond lengths and angles. nih.gov For Isonicotinimidamide hydrochloride, DFT calculations can offer a detailed understanding of its reactivity and spectroscopic characteristics.

A key aspect of DFT studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. rsc.org A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo chemical reactions. rsc.org For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms of the pyridine (B92270) ring and the imidamide group, while the LUMO would likely be distributed over the electron-deficient sites. This distribution is critical for understanding charge transfer within the molecule. mdpi.com

Furthermore, DFT is extensively used to interpret spectroscopic data. By calculating the vibrational frequencies, it is possible to assign the peaks observed in experimental infrared (IR) and Raman spectra to specific vibrational modes of the molecule. mdpi.comrsc.org For this compound, this would involve identifying the characteristic stretching and bending vibrations of the N-H, C-N, C=N, and aromatic C-H bonds. The comparison between the calculated and experimental spectra serves as a validation of the computational model. mdpi.com

Table 1: Representative Data from DFT Calculations on a Related Pyridine Derivative

| Calculated Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Reflects the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 3.2 D | Provides insight into the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on typical values for similar pyridine derivatives. Actual values for this compound would require specific calculations.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov The primary goal is to predict the binding mode and estimate the binding affinity, which is often expressed as a binding energy or an inhibition constant (Ki). researchgate.net

The process of molecular docking involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. researchgate.net The ligand's structure can be optimized using methods like DFT. The protein structure is often obtained from experimental sources like the Protein Data Bank (PDB). Docking algorithms then explore a vast number of possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that approximates the interaction energy. mdpi.com

For this compound, molecular docking studies could be performed against various potential targets where pyridine-containing compounds have shown activity. The results would reveal the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the nitrogen atom of the pyridine ring and the amidine group are potential hydrogen bond acceptors and donors, respectively, which could form specific interactions with amino acid residues in the active site of a target protein.

The binding affinity values obtained from docking simulations provide a quantitative measure of how strongly the ligand is predicted to bind to the target. nih.gov These values are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. While the absolute accuracy of these predictions can vary, they are highly valuable for providing a qualitative understanding of the binding process and for guiding the design of more potent derivatives.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Isonicotinimidamide | -7.5 | TYR 123, ASP 189, SER 210 | 2 |

| Reference Inhibitor | -8.2 | TYR 123, ASP 189, PHE 212 | 3 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific interactions and energies would depend on the chosen biological target.

Conformational Analysis and Energetic Landscape Exploration of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org Understanding the conformational preferences of a molecule is essential as its three-dimensional shape dictates its biological activity. drugdesign.org For this compound and its derivatives, exploring the conformational landscape can reveal the most stable conformations and the energy barriers between them.

The primary rotatable bond in this compound is the C-C bond connecting the pyridine ring to the carboximidamide group. Rotation around this bond will lead to different relative orientations of these two functional groups. Computational methods, such as semi-empirical methods (e.g., MNDO) or more rigorous ab initio and DFT calculations, can be used to construct a potential energy surface (PES) by systematically varying the dihedral angle of this bond. nih.gov

The PES will show energy minima corresponding to the most stable, low-energy conformations, and energy maxima representing the transition states between these conformers. drugdesign.org The stability of different conformations is influenced by factors such as steric hindrance and electronic effects like conjugation. For this compound, a planar conformation that allows for maximum conjugation between the pyridine ring and the imidamide group might be energetically favorable. researchgate.net

The study of the conformational preferences is particularly important in medicinal chemistry because the bioactive conformation, the shape the molecule adopts when it binds to its biological target, may not be the lowest energy conformation in solution. drugdesign.org By understanding the energetic cost of adopting different conformations, researchers can better predict the binding potential of a molecule. The energy difference between the global minimum energy conformation and the bioactive conformation is typically less than 13 kJ/mol. drugdesign.org

Stability and Degradation Pathway Analysis of Isonicotinimidamide Hydrochloride

Accelerated Stability Testing under Controlled Environmental and Physiological Conditions

Accelerated stability testing exposes a compound to elevated stress conditions to predict its long-term stability in a shorter timeframe. slideshare.netbiopharminternational.com These studies are crucial for identifying potential degradation issues early in the drug development process. For isonicotinimidamide hydrochloride, such testing would involve subjecting the compound to a range of controlled environmental and physiological conditions.

Environmental Conditions:

Temperature: Elevated temperatures are a common stressor used to accelerate chemical degradation. biopharminternational.com The Arrhenius equation describes the relationship between temperature and the rate of chemical reactions, allowing for the prediction of degradation at lower, typical storage temperatures. slideshare.netbiopharminternational.com

Humidity: The presence of moisture can significantly impact the stability of a compound, particularly for those susceptible to hydrolysis. nih.gov Testing is typically conducted at various relative humidity (RH) levels, such as 75% RH or higher. slideshare.net

Light: Photodegradation can occur when a compound is exposed to light, especially UV radiation. researchgate.net Photostability studies are conducted by exposing the drug substance to a controlled light source. researchgate.net

Physiological Conditions:

pH: The pH of the environment can drastically influence the rate and pathway of degradation, especially for compounds with ionizable groups. nih.gov Stability studies are performed across a range of pH values, typically from acidic to basic, to mimic physiological conditions in different parts of the body and to identify the pH of maximum stability. mdpi.com

Table 1: Illustrative Accelerated Stability Testing Conditions for this compound

| Stress Condition | Parameters | Duration |

|---|---|---|

| Thermal | 40°C / 75% RH | 6 months |

| 50°C / 75% RH | 3 months | |

| 60°C | 1 month | |

| Photolytic | 1.2 million lux hours and 200 watt hours/m² UV | - |

| Acid Hydrolysis | 0.1 N HCl at 60°C | 5 days |

| Base Hydrolysis | 0.1 N NaOH at 60°C | 5 days |

| Oxidative | 3% H₂O₂ at room temperature | 24 hours |

Kinetic Analysis of Degradation Processes

Kinetic analysis of degradation provides quantitative insights into the rate at which a compound degrades and the order of the reaction. This information is essential for predicting the shelf-life of a drug substance and for understanding the mechanism of degradation. nih.gov The degradation of many pharmaceutical compounds follows zero-order or first-order kinetics. nih.gov

To determine the degradation kinetics of this compound, the concentration of the compound would be measured at various time points under specific stress conditions (e.g., a set temperature and pH). youtube.com The data would then be plotted in different ways (e.g., concentration vs. time for zero-order, or the logarithm of concentration vs. time for first-order) to determine the reaction order. youtube.com The slope of the resulting linear plot would provide the degradation rate constant (k).

The Arrhenius equation can then be used to determine the activation energy (Ea) for the degradation process by studying the reaction at different temperatures. mdpi.com A higher activation energy indicates that the degradation rate is more sensitive to changes in temperature.

While specific kinetic data for this compound is not available, studies on the related compound, isoniazid, have shown that its degradation can follow first-order kinetics under certain conditions. nih.gov It is plausible that this compound would exhibit similar kinetic behavior, although experimental verification is necessary.

Table 2: Hypothetical Kinetic Data for this compound Degradation at 60°C

| Time (days) | Concentration (mg/mL) | Log Concentration |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 1 | 0.95 | -0.02 |

| 2 | 0.90 | -0.05 |

| 3 | 0.86 | -0.07 |

| 4 | 0.82 | -0.09 |

Identification and Characterization of Degradation Products and Byproducts

Identifying the products formed during degradation is a critical step in the stability analysis of a drug substance. nih.gov This information helps to elucidate the degradation pathway and is essential for assessing the safety of the drug product, as degradation products can sometimes be more toxic than the parent compound.

For this compound, degradation products would be generated by subjecting the compound to forced degradation under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis. nih.gov The resulting mixtures would then be analyzed using a stability-indicating chromatographic method, such as HPLC, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to separate, identify, and characterize the structures of the degradation products. nih.govrsc.org

Given the structure of this compound, it is plausible that the primary route of degradation under hydrolytic conditions would involve the cleavage of the imidamide group. This is supported by studies on the degradation of the structurally similar compound, isoniazid, which degrades to form isonicotinic acid and isonicotinamide (B137802). researchgate.netrsc.org Therefore, it is hypothesized that the degradation of this compound could yield similar products.

Isonicotinic Acid: This would be formed by the complete hydrolysis of the imidamide functional group.

Isonicotinamide: This could be an intermediate degradation product resulting from the partial hydrolysis of the imidamide.

Further characterization using techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) and mass spectrometry would be necessary to confirm the identity of these and any other degradation products. rsc.org

Table 3: Potential Degradation Products of this compound | Compound Name | | | :--- | | this compound | | Isoniazid | | Isonicotinic acid | | Isonicotinamide | | High-Performance Liquid Chromatography | | Mass Spectrometry | | Nuclear Magnetic Resonance | | Fourier-Transform Infrared Spectroscopy |

Q & A

Q. What experimental design considerations are critical for synthesizing isonicotinimidamide hydrochloride with high purity?

Methodological Answer: Synthesis should prioritize controlled reaction conditions (e.g., solvent selection, pH adjustment, and temperature) to minimize byproducts. For example, using methanol or isopropyl alcohol as solvents and adjusting pH with HCl (1:1 molar ratio) ensures optimal protonation and crystallization . Post-synthesis, purity can be validated via HPLC with a mobile phase of acetonitrile and ammonium acetate buffer (50:50 ratio) to detect impurities below 0.1% .

Q. How can researchers validate the identity of this compound in novel formulations?

Methodological Answer: Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the imidamide functional group and chloride counterion. Mass spectrometry (MS) further validates molecular weight (e.g., m/z 155.6 for the base + HCl). Cross-referencing with PubChem spectral data (CID: 3YQC9ZY4YB) ensures consistency .

Q. What stability testing protocols are recommended for this compound in aqueous solutions?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines:

- Store stock solutions in sealed vials at -20°C, avoiding freeze-thaw cycles.

- Monitor degradation via UV-Vis spectrophotometry at λ_max 260 nm over 30 days.

- Use kinetic modeling (zero/first-order) to predict shelf-life, with pH 6–7 buffers to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacokinetic studies of this compound?

Methodological Answer: Apply multivariate regression (e.g., support vector regression or ANNs) to analyze variables like bioavailability, solubility, and metabolic half-life. For instance, discrepancies in Th17 cell differentiation assays may arise from solvent residues (e.g., DMSO >0.1%); validate results via LC-MS/MS to exclude matrix effects .

Q. What strategies optimize this compound’s bioactivity in in vitro models while minimizing cytotoxicity?

Methodological Answer: Use factorial design to test variables:

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles:

Q. What analytical methods are most effective for detecting degradation products in aged this compound samples?

Methodological Answer: Combine UPLC-PDA (ultra-performance liquid chromatography with photodiode array) and high-resolution MS:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.